3-(Isoquinolin-6-yl)isoxazol-5-amine 3-(Isoquinolin-6-yl)isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14336613
InChI: InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,13H2
SMILES:
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

3-(Isoquinolin-6-yl)isoxazol-5-amine

CAS No.:

Cat. No.: VC14336613

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Isoquinolin-6-yl)isoxazol-5-amine -

Specification

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 3-isoquinolin-6-yl-1,2-oxazol-5-amine
Standard InChI InChI=1S/C12H9N3O/c13-12-6-11(15-16-12)9-1-2-10-7-14-4-3-8(10)5-9/h1-7H,13H2
Standard InChI Key ALXURXQUXMOXBS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2)C=C1C3=NOC(=C3)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(Isoquinolin-6-yl)isoxazol-5-amine consists of a five-membered isoxazole ring fused to a bicyclic isoquinoline system. The isoxazole ring (C₃H₃NO) features oxygen at position 1 and nitrogen at position 2, with the isoquinoline moiety attached at position 3 and an amine group (-NH₂) at position 5. The isoquinoline component (C₉H₇N) contributes aromaticity and planar rigidity, enhancing interactions with hydrophobic binding pockets in biological targets .

Key Structural Features:

  • Isoxazole Core: Enhances metabolic stability and facilitates π-π stacking with protein residues.

  • Isoquinoline Moiety: Imparts affinity for kinase domains and nucleic acid structures.

  • Amine Substituent: Serves as a hydrogen bond donor, critical for target engagement.

The molecular formula is calculated as C₁₂H₉N₃O (molecular weight: 211.22 g/mol), though experimental validation is pending.

Synthetic Strategies

Post-Functionalization

Modifications post-cycloaddition could introduce substituents to optimize pharmacokinetics:

  • N-Acylation: Enhances blood-brain barrier penetration.

  • Halogenation: Improves binding affinity through hydrophobic interactions .

Biological Activities and Mechanisms

CompoundTarget Cell LineIC₅₀ (μM)MechanismSource
Phenyl-isoxazole–carboxamideHep3B5.96Topoisomerase II inhibition
5-(2-Aminothiazol-4-yl)isoxazoleM. tuberculosis0.25Cell wall synthesis disruption

3-(Isoquinolin-6-yl)isoxazol-5-amine is hypothesized to inhibit kinase pathways (e.g., EGFR or BRAF) due to structural similarity to ATP-competitive inhibitors .

Neuroprotective Effects

Isoquinoline derivatives modulate neurotransmitter receptors (e.g., NMDA and AMPA). The amine group may chelate metal ions involved in oxidative stress, akin to memantine derivatives .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Electron-Withdrawing Groups (EWGs): Chloro or nitro groups at the isoquinoline 8-position enhance COX-2 inhibition (e.g., compound 150, IC₅₀ = 9.16 μM) .

  • Hydrophobic Side Chains: Methyl or ethyl groups improve blood-brain barrier permeability .

Conformational Flexibility

Rigid isoquinoline systems reduce entropy loss upon binding, increasing affinity for planar targets like DNA gyrase .

Applications in Drug Discovery

Multitarget Therapeutics

The dual isoxazole-isoquinoline scaffold enables simultaneous modulation of:

  • Kinases (e.g., JAK2, Abl)

  • Inflammatory Mediators (COX-2, 5-LOX)

  • Microbial Enzymes (β-lactamases) .

Personalized Medicine

Genetic profiling could identify patient subgroups with overexpression of isoquinoline-sensitive targets (e.g., BRCA1-mutated cancers) .

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